molecular formula C17H12F2N4O2S2 B2522156 3-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392297-68-6

3-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2522156
CAS No.: 392297-68-6
M. Wt: 406.43
InChI Key: BHODICDQEXWHRI-UHFFFAOYSA-N
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Description

3-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C17H12F2N4O2S2 and its molecular weight is 406.43. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of halogenated sulfonamides, including compounds related to 3-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide, exhibit potent inhibition of tumor-associated carbonic anhydrase (CA) IX. These inhibitors show promise as antitumor agents due to their specificity in inhibiting CA IX, a transmembrane enzyme significantly different from other physiologically relevant isozymes (I, II, and IV) and associated with tumor cell growth and survival. This suggests potential applications in designing more potent and selective antitumor drugs (Ilies et al., 2003).

Antifungal Activity

Further studies highlight the synthesis of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, showing promising antifungal activities. Compounds synthesized from reactions involving halogenated components, analogous to the structure of this compound, exhibited high inhibitory effects against various fungi. This indicates their potential utility in developing new antifungal agents (Guang-Fang Xu et al., 2007).

Antimicrobial Activity

Compounds incorporating the 1,3,4-thiadiazole moiety have been synthesized and evaluated for antimicrobial activity. The wide range of biodynamic properties shown by these compounds, due to the presence of fluorobenzothiazoles and sulfonamido thiazoles, underscores their potential as potent biodynamic agents. This research avenue is promising for the development of new antimicrobial agents, highlighting the significant versatility of compounds related to this compound (V. Jagtap et al., 2010).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

3-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O2S2/c18-11-4-6-13(7-5-11)20-14(24)9-26-17-23-22-16(27-17)21-15(25)10-2-1-3-12(19)8-10/h1-8H,9H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHODICDQEXWHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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